Well-Defined Crystalline Melting Point vs. Symmetrical 2,2′-Dinaphthyl Ketone
The target compound exhibits a sharp, experimentally determined melting point of 139.0–142.0 °C , whereas the symmetrical analogue 2,2′-dinaphthyl ketone (CAS 613-56-9) lacks a reliably reported experimental melting point; the only available value is a computational estimate of 172 °C (mean of weighted MP, MPBPWIN v1.42) . This ~30–33 °C lower melting point is attributed to the reduced molecular symmetry imparted by the 2-methyl group, which disrupts crystal packing and enables melt-based processing and recrystallisation under milder thermal conditions.
| Evidence Dimension | Melting point (experimental vs. predicted) |
|---|---|
| Target Compound Data | 139.0–142.0 °C (experimental, TCI specification) |
| Comparator Or Baseline | 2,2′-Dinaphthyl ketone (CAS 613-56-9): ~172 °C (computational estimate, MPBPWIN v1.42; no experimental mp reported) |
| Quantified Difference | ~30–33 °C lower melting point for the target compound |
| Conditions | Target: experimental, commercial specification (TCI). Comparator: in silico prediction (ChemSpider/EPISuite), no experimental data identified in primary literature. |
Why This Matters
A lower, verified crystalline melting point facilitates purification by recrystallisation and enables melt-processing protocols that symmetrical dinaphthyl ketones cannot reliably support, reducing solvent use and thermal degradation risk.
